4-Fluorophenyl 4-fluorobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Fluorophenyl 4-fluorobenzoate is an organic compound with the molecular formula C13H8F2O2. It is a derivative of benzoic acid and contains two fluorine atoms attached to the phenyl and benzoate groups. This compound is used in various chemical and industrial applications due to its unique properties.
Mechanism of Action
Target of Action
Fluorinated compounds are known to interact with various enzymes involved in defluorination reactions .
Mode of Action
It’s known that fluorinated compounds can undergo enzymatic defluorination . For instance, 4-fluorobenzoate can be defluorinated by 4-fluorobenzoate dehalogenase .
Biochemical Pathways
It’s known that fluorinated compounds can be involved in enzymatic defluorination reactions . For example, 4-fluorobenzoate can be defluorinated by 4-fluorobenzoate dehalogenase .
Result of Action
It’s known that fluorinated compounds can undergo enzymatic defluorination, which may result in the production of defluorinated metabolites .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Fluorophenyl 4-fluorobenzoate can be synthesized through the esterification of 4-fluorobenzoic acid with 4-fluorophenol. The reaction typically involves the use of a dehydrating agent such as thionyl chloride (SOCl2) or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions with an appropriate solvent like dichloromethane (CH2Cl2) or toluene (C7H8) to ensure complete conversion of the reactants .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques like recrystallization or chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
4-Fluorophenyl 4-fluorobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic aromatic substitution (SNAr) reactions. Common reagents for these reactions include sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: The phenyl ring can undergo oxidation to form quinones or other oxidized derivatives using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenyl benzoates, while reduction reactions produce alcohols, and oxidation reactions result in quinones or other oxidized compounds .
Scientific Research Applications
4-Fluorophenyl 4-fluorobenzoate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique fluorine atoms make it valuable for studying the effects of fluorination on chemical reactivity and stability.
Biology: The compound is used in biochemical studies to investigate enzyme-catalyzed reactions involving fluorinated substrates.
Medicine: Research into the potential therapeutic applications of fluorinated compounds often includes this compound as a reference compound. Its properties are studied to understand the pharmacokinetics and pharmacodynamics of fluorinated drugs.
Comparison with Similar Compounds
Similar Compounds
4-Fluorobenzoic Acid: This compound is structurally similar to 4-fluorophenyl 4-fluorobenzoate but lacks the ester linkage.
Methyl 4-Fluorobenzoate: Similar to this compound, this compound contains a methyl ester group instead of a phenyl ester group.
Uniqueness
This compound is unique due to its dual fluorination and ester linkage, which impart distinct chemical and physical properties. These features make it valuable for studying the effects of fluorination on molecular interactions and reactivity. Additionally, its use as a model compound in various research applications highlights its versatility and importance in scientific studies .
Properties
IUPAC Name |
(4-fluorophenyl) 4-fluorobenzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F2O2/c14-10-3-1-9(2-4-10)13(16)17-12-7-5-11(15)6-8-12/h1-8H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQTHSDZCKHPFMS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)OC2=CC=C(C=C2)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.